2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
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Overview
Description
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H15N5 and its molecular weight is 217.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymerization Catalysts
One study highlighted the use of pyrazolylamine ligands in the oligomerization and polymerization of ethylene. The research showed that nickel complexes derived from these ligands, when activated with aluminum co-catalysts, could effectively catalyze the polymerization of ethylene, producing high molecular weight polyethylene and other oligomers, depending on the co-catalyst and solvent used. This demonstrates the ligand's role in influencing the activity and selectivity of nickel-catalyzed polymerization reactions, highlighting its potential application in the production of polymeric materials (Obuah et al., 2014).
Antimicrobial and Antifungal Agents
Research into the antimicrobial and antifungal activities of pyrazoline and pyrazole derivatives synthesized from α,β-unsaturated ketones revealed that these compounds exhibit significant activity against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This suggests the potential of such compounds for development into new antimicrobial and antifungal medications, addressing the need for novel treatments due to rising antibiotic resistance (Hassan, 2013).
Anticancer Agents
Another area of application is in the development of anticancer agents. A study on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives showed that these compounds were effective in inhibiting the growth of A549 lung cancer cells, indicating their potential as anticancer therapeutics. The synthesis and evaluation of these compounds against cancer cells underline the importance of novel heterocyclic compounds in cancer research, offering new avenues for treatment strategies (Zhang et al., 2008).
Properties
IUPAC Name |
2-(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-9-7-10(15-16(9)6-3-12)11-8-13-4-5-14-11/h4-5,7-8H,2-3,6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYNZPPJSBVONJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCN)C2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.